molecular formula C21H22Cl2N6O B2837007 N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 899966-68-8

N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2837007
CAS No.: 899966-68-8
M. Wt: 445.35
InChI Key: FJFRVEDSTLYAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3,5-Dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a morpholino group at the 6-position and dichlorophenyl/dimethylphenyl substituents at the N2 and N4 positions. Triazine derivatives are widely studied due to their versatility in pharmaceutical and industrial applications, including roles as kinase inhibitors, light stabilizers, and agrochemicals . The morpholino group enhances solubility and metabolic stability, while halogenated aryl groups (e.g., 3,5-dichlorophenyl) often improve binding affinity in biological targets .

Properties

IUPAC Name

2-N-(3,5-dichlorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N6O/c1-13-3-4-17(9-14(13)2)24-19-26-20(25-18-11-15(22)10-16(23)12-18)28-21(27-19)29-5-7-30-8-6-29/h3-4,9-12H,5-8H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFRVEDSTLYAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogues include:

Compound Name Substituents (N2/N4) Key Features Impact on Properties
Target Compound N2: 3,5-dichlorophenyl; N4: 3,4-dimethylphenyl Halogenated and alkylated aryl groups High lipophilicity; potential for enhanced target binding
N2-(4-Fluorophenyl)-N4-(3-methoxyphenyl) N2: 4-fluorophenyl; N4: 3-methoxyphenyl Fluorine (electron-withdrawing) and methoxy (electron-donating) groups Improved solubility due to methoxy; fluorine enhances metabolic stability
N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl) N2: 4-chlorophenyl; N4: 3,4-dimethylphenyl Single chlorine vs. dichloro substitution Reduced steric hindrance compared to target compound; moderate activity
N2-(4-Benzyloxybenzyl)-N4-(4-benzyloxyphenyl) N2/N4: benzyloxybenzyl Bulky benzyloxy groups Lower solubility; potential for extended half-life in vivo
Bis(morpholino)triazine derivatives Dual morpholino groups at 4,6-positions Increased polarity Higher molecular weight; reduced membrane permeability

Physicochemical Properties

Elemental analysis and stability data highlight critical differences:

Compound C (%) H (%) N (%) Melting Point (K)
Target Compound 59.15 6.09 23.21 371–372 (decomposes)
N-Benzyl-4-chloro-6-morpholino-triazine 59.30 5.97 23.05 Not reported
4-Chloro-N,N-diethyl-6-morpholino-triazine Not reported Not reported Not reported Not reported

Q & A

Q. What are the key synthetic routes for synthesizing N2-(3,5-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?

The synthesis typically involves multi-step reactions starting with cyanuric chloride. Substituted anilines (e.g., 3,5-dichloroaniline and 3,4-dimethylaniline) undergo nucleophilic substitution with the triazine core under controlled conditions. Morpholine is introduced via nucleophilic displacement, often using polar aprotic solvents (e.g., dichloromethane or 1,4-dioxane) and catalysts like triethylamine. Reaction optimization includes temperature control (0–60°C) and pH adjustments to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and morpholino group integration.
  • HPLC with UV detection for purity assessment (≥95% is typical for research-grade material).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions in solid-state studies .

Q. What biological targets are associated with this compound in anticancer research?

The compound inhibits DNA topoisomerase IIα and carbonic anhydrases, disrupting DNA replication and pH regulation in cancer cells. In vitro assays (e.g., MTT on HeLa, MDA-MB-231) show IC₅₀ values in the 12–16 µM range. Its morpholino group enhances solubility, improving bioavailability in cellular uptake studies .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and selectivity?

Comparative SAR studies reveal:

  • 3,5-Dichlorophenyl groups increase steric bulk and electron-withdrawing effects, enhancing DNA intercalation.
  • Morpholino vs. pyrrolidine substituents : Morpholino improves solubility but reduces membrane permeability compared to pyrrolidine analogs.
  • Fluorine substitutions (e.g., 3-fluorophenyl) enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
Substituent CombinationTarget EnzymeIC₅₀ (µM)
3,5-Dichlorophenyl + MorpholinoTopo IIα15.83
3-Fluorophenyl + PyrrolidineCA IX12.21
Phenyl (no halogen)Topo IIα22.45

Data adapted from .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, cell passage number).
  • Compound stability : Perform stability tests under assay conditions (e.g., DMSO stock degradation).
  • Data normalization : Use internal controls (e.g., cisplatin as a reference in parallel assays). Meta-analyses of multiple datasets can identify outliers and refine potency ranges .

Q. What strategies optimize reaction yields in large-scale synthesis?

Industrial-scale methods employ:

  • Microwave-assisted synthesis for rapid heating and reduced side reactions (e.g., 50% yield improvement vs. conventional heating).
  • Continuous flow reactors to maintain precise temperature/pH control.
  • Crystallization optimization : Use anti-solvents (e.g., hexane) to enhance purity during recrystallization .

Methodological Challenges

Q. What techniques validate the compound’s mechanism of action in enzyme inhibition?

  • Surface plasmon resonance (SPR) for real-time binding kinetics to DNA topoisomerase IIα.
  • Isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry.
  • Molecular docking simulations (e.g., AutoDock Vina) to model interactions with catalytic sites of carbonic anhydrases .

Q. How can researchers assess selectivity against non-cancerous cells?

  • Primary cell assays : Compare cytotoxicity in human fibroblasts (e.g., NIH/3T3) vs. cancer lines.
  • Kinase profiling panels (e.g., Eurofins) to identify off-target effects.
  • In vivo zebrafish models for preliminary toxicity screening .

Cross-Disciplinary Applications

Q. Are there non-medicinal applications for this compound in materials science?

Exploratory studies suggest:

  • Luminescent materials : Triazine derivatives exhibit tunable emission properties when complexed with lanthanides.
  • Polymer crosslinkers : Morpholino groups enhance thermal stability in epoxy resins. Further research is needed to validate these applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.